

Spectroscopic Characterization of 4,5,6,7-Tetrahydrobenzofuran-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 4,5,6,7-Tetrahydrobenzofuran-4-ol

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Introduction

4,5,6,7-Tetrahydrobenzofuran-4-ol is a heterocyclic organic compound of interest in synthetic chemistry and drug discovery. As with any novel compound, definitive structural elucidation is paramount, relying on a suite of spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4,5,6,7-tetrahydrobenzofuran-4-ol**. Due to the limited availability of directly measured spectra for this specific molecule in public databases, this guide will leverage data from analogous structures and predictive models to offer a comprehensive and scientifically grounded characterization. This approach not only provides a robust framework for identifying the compound but also serves as a practical illustration of spectroscopic interpretation for researchers in the field.

The synthesis of **4,5,6,7-tetrahydrobenzofuran-4-ol** can be envisioned through the reduction of its corresponding ketone, 4-oxo-4,5,6,7-tetrahydrobenzofuran. This synthetic context is crucial as it informs potential impurities and side-products that may be observed in analytical data.

Molecular Structure and Numbering

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of **4,5,6,7-tetrahydrobenzofuran-4-ol** with the conventional numbering system is presented below.

Caption: Molecular structure of **4,5,6,7-tetrahydrobenzofuran-4-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on established chemical shift principles and data from similar heterocyclic systems.[\[1\]](#)[\[2\]](#)

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

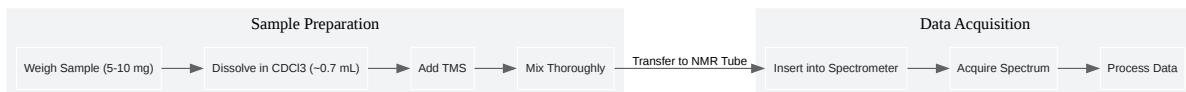
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.2	d	1H	H-2	The proton on the furan ring adjacent to the oxygen is expected to be downfield.
~6.3	d	1H	H-3	The other proton on the furan ring will be slightly upfield compared to H-2.
~4.8	m	1H	H-4	The proton attached to the carbon bearing the hydroxyl group (carbinol proton) will be deshielded.
~2.8 - 2.6	m	2H	H-7	The allylic protons on the tetrahydro-portion of the ring will be deshielded.
~2.1 - 1.8	m	4H	H-5, H-6	The methylene protons in the saturated ring will have overlapping signals.
~1.7	br s	1H	-OH	The hydroxyl proton signal is

often broad and its chemical shift is concentration and solvent dependent.

Experimental Protocol: NMR Sample Preparation

- Weigh approximately 5-10 mg of the purified **4,5,6,7-tetrahydrobenzofuran-4-ol**.
- Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Cap the NMR tube and invert several times to ensure a homogenous solution.
- Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.



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Caption: Workflow for ^1H NMR sample preparation and data acquisition.

^{13}C NMR (Carbon-13) Spectroscopy

The ^{13}C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~145	C-2	The carbon in the furan ring adjacent to the oxygen will be significantly downfield.
~140	C-7a	The other carbon of the furan ring double bond will also be in the aromatic region.
~120	C-3a	The quaternary carbon at the fusion of the two rings.
~110	C-3	The second carbon in the furan ring double bond.
~68	C-4	The carbon bearing the hydroxyl group (carbinol carbon) will be in the characteristic range for secondary alcohols.
~30	C-7	The allylic carbon.
~25	C-5	Aliphatic methylene carbon.
~22	C-6	Aliphatic methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
3600-3200	Strong, Broad	O-H stretch	Alcohol
3100-3000	Medium	=C-H stretch	Furan ring
2950-2850	Strong	C-H stretch	Aliphatic CH ₂
1600-1450	Medium	C=C stretch	Furan ring
~1250	Strong	C-O stretch	Furan ring (ether)
~1050	Strong	C-O stretch	Secondary alcohol

The most prominent and diagnostic peak in the IR spectrum of **4,5,6,7-tetrahydrobenzofuran-4-ol** will be the broad O-H stretching band of the alcohol group, typically centered around 3400 cm⁻¹.^{[3][4][5][6]} The presence of C-H stretches just above and below 3000 cm⁻¹ will confirm the presence of both sp² and sp³ hybridized carbons, respectively.^[4]

Experimental Protocol: IR Spectroscopy (ATR)

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Record a background spectrum.
- Place a small amount of the neat liquid sample directly onto the ATR crystal.
- Acquire the sample spectrum.
- Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

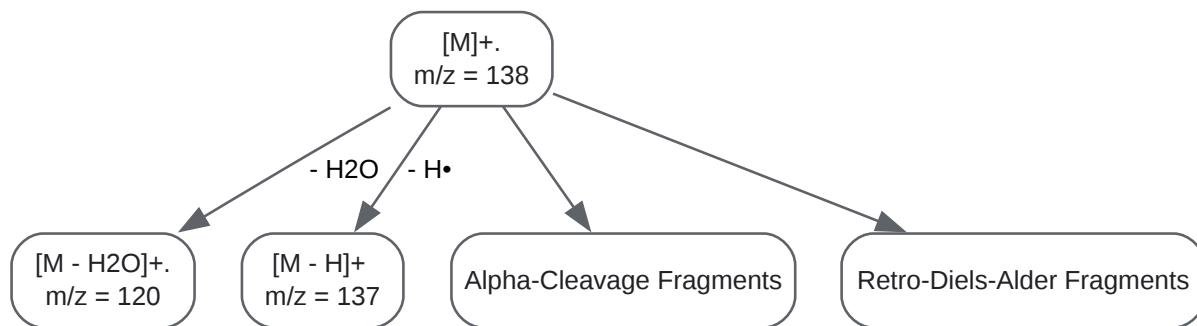
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectral Data (Electron Ionization - EI)

The molecular ion peak ($[M]^+$) for $C_8H_{10}O_2$ is expected at $m/z = 138.17$. For cyclic alcohols, the molecular ion peak may be weak.[\[7\]](#)

Key Fragmentation Pathways

- Loss of Water ($[M-18]$): A common fragmentation for alcohols, leading to a peak at $m/z = 120$.[\[8\]](#)[\[9\]](#) This is often a significant peak.
- Loss of a Hydrogen Radical ($[M-1]$): Formation of a stable cation can lead to a peak at $m/z = 137$.[\[7\]](#)
- Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon. This can lead to various fragments depending on which bond is broken.
- Retro-Diels-Alder Reaction: The tetrahydrobenzofuran ring system may undergo a retro-Diels-Alder fragmentation, though this is often more prevalent in the corresponding ketone.



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Caption: Predicted major fragmentation pathways for **4,5,6,7-tetrahydrobenzofuran-4-ol** in EI-MS.

Experimental Protocol: Mass Spectrometry (GC-MS)

- Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
- Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).

- The sample will be separated by the GC column and then introduced into the mass spectrometer.
- The mass spectrum will be recorded for the peak corresponding to the elution of **4,5,6,7-tetrahydrobenzofuran-4-ol**.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of **4,5,6,7-tetrahydrobenzofuran-4-ol**. By combining predicted data with established principles of NMR, IR, and MS, researchers can confidently interpret their experimental results. The detailed protocols offer practical guidance for obtaining high-quality data. This integrated approach, grounded in scientific principles and supported by analogous compound data, is essential for advancing research in synthetic and medicinal chemistry.

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